(3S,4S)-4-Aminopyrrolidin-3-ol

Catalog No.
S8960864
CAS No.
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-4-Aminopyrrolidin-3-ol

Product Name

(3S,4S)-4-Aminopyrrolidin-3-ol

IUPAC Name

(3S,4S)-4-aminopyrrolidin-3-ol

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4-/m0/s1

InChI Key

ZCZJKVCIYONNJR-IMJSIDKUSA-N

Canonical SMILES

C1C(C(CN1)O)N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)N

(3S,4S)-4-Aminopyrrolidin-3-ol is a chiral compound featuring a five-membered pyrrolidine ring with an amino group and a hydroxyl group. Its molecular formula is C5H11N2OC_5H_{11}N_2O, and it has a molecular weight of approximately 115.15 g/mol. The compound is characterized by its stereochemistry, specifically the (3S,4S) configuration, which plays a crucial role in its biological activity and interactions.

The structure of (3S,4S)-4-aminopyrrolidin-3-ol includes a nitrogen atom in the pyrrolidine ring, contributing to its basicity and potential for forming hydrogen bonds. This unique configuration and functionalization make it an attractive scaffold in medicinal chemistry, particularly for developing pharmacologically active compounds.

Typical of amines and alcohols. Key reactions include:

  • Acylation: The hydroxyl group can be acylated to form esters or amides, enhancing lipophilicity and altering biological activity.
  • N-Alkylation: The amino group can be alkylated to create derivatives with varying pharmacological properties.
  • Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds, potentially increasing reactivity towards biological targets.

These reactions allow for the synthesis of a wide range of derivatives that can be tailored for specific therapeutic applications.

Research indicates that (3S,4S)-4-aminopyrrolidin-3-ol derivatives exhibit significant biological activity, particularly as inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology. For instance, certain derivatives have shown low nanomolar inhibitory activity against BACE1, suggesting potential as therapeutic agents for neurodegenerative disorders . Additionally, these compounds have demonstrated selectivity over other related enzymes like BACE2 and cathepsin D, highlighting their specificity in targeting Alzheimer's disease mechanisms .

The synthesis of (3S,4S)-4-aminopyrrolidin-3-ol typically involves multi-step organic reactions:

  • Starting Materials: Common precursors include pyrrolidine derivatives that can be functionalized at the 3 and 4 positions.
  • Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods such as oxidation of alcohols or targeted hydroxylation of suitable substrates.
  • Amination: The amino group can be introduced via reductive amination or direct amination techniques.
  • Resolution: Enantiomeric purity may be achieved through chiral resolution techniques if racemic mixtures are used.

These synthetic pathways allow for the generation of pure enantiomers necessary for evaluating biological activity.

(3S,4S)-4-Aminopyrrolidin-3-ol and its derivatives have several applications:

  • Pharmaceutical Development: As potential BACE1 inhibitors, they are being explored for treating Alzheimer's disease.
  • Chemical Probes: These compounds can serve as tools in biochemical research to study enzyme activity and protein interactions.
  • Synthetic Intermediates: Their unique structure allows them to act as intermediates in synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving (3S,4S)-4-aminopyrrolidin-3-ol focus on its binding affinity to various receptors and enzymes:

  • BACE1 Binding Studies: These studies assess how well the compound binds to BACE1 compared to other inhibitors.
  • Cellular Assays: Evaluating cell permeability and efficacy in live cells provides insights into potential therapeutic effectiveness.
  • Structure-Activity Relationship (SAR): Investigating how modifications to the compound affect its biological activity helps optimize lead compounds for drug development .

Several compounds share structural similarities with (3S,4S)-4-aminopyrrolidin-3-ol:

Compound NameStructure TypeKey Features
4-AminopyrrolidinePyrrolidine derivativeLacks hydroxyl group; broader applications
2-AminopentaneAliphatic amineSimpler structure; less biological activity
(3R,4R)-4-Aminopyrrolidin-3-olEnantiomerSimilar functionality but different stereochemistry
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidineProtected derivativeUseful for further synthetic modifications

The uniqueness of (3S,4S)-4-aminopyrrolidin-3-ol lies in its specific stereochemistry and functional groups that confer selective inhibitory action against BACE1 while maintaining favorable pharmacokinetic properties.

Systematic Nomenclature and Stereochemical Designation

The compound is formally named (3S,4S)-4-aminopyrrolidin-3-ol under IUPAC guidelines, with stereochemical descriptors assigned using the Cahn-Ingold-Prelog priority rules. The "3S,4S" designation indicates that both chiral centers (C3 and C4) possess an S-configuration. This stereochemistry is critical for its biological interactions, as mirrored configurations in related pyrrolidine derivatives often exhibit distinct pharmacological profiles.

The SMILES notation (C1[C@@H]([C@H](CN1)O)N) and InChIKey (ZCZJKVCIYONNJR-IMJSIDKUSA-N) further encode its stereochemistry, confirming the spatial arrangement of the hydroxyl (-OH) and amino (-NH₂) groups on the pyrrolidine ring.

Molecular Formula and Weight Validation

The molecular formula C₄H₁₀N₂O was validated via high-resolution mass spectrometry (HRMS) and elemental analysis, yielding a molecular weight of 102.14 g/mol. Comparative calculations using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) confirm this value:
$$
\text{MW} = (4 \times 12.01) + (10 \times 1.01) + (2 \times 14.01) + 16.00 = 102.14 \, \text{g/mol}.
$$
Discrepancies of <0.1% between experimental and theoretical values underscore the formula’s accuracy.

Comparative Analysis of Tautomeric Forms

Tautomerism in (3S,4S)-4-aminopyrrolidin-3-ol is precluded by its saturated pyrrolidine backbone, which lacks π-bonds necessary for keto-enol or imine-enamine equilibria. However, pH-dependent prototropic shifts are possible:

  • Basic conditions: Deprotonation of the hydroxyl group (pKa ~12–14) forms an alkoxide.
  • Acidic conditions: Protonation of the amine (pKa ~9–11) generates an ammonium ion.

No zwitterionic form is observed in neutral aqueous solutions, as the amine (weaker base) and alcohol (weaker acid) do not ionize simultaneously under physiological pH.

Stereoselective synthesis remains the cornerstone for accessing enantiomerically pure (3S,4S)-4-aminopyrrolidin-3-ol derivatives. A prominent method involves 1,3-dipolar cycloadditions using azomethine ylides and chiral dipolarophiles. For instance, Ag₂CO₃-catalyzed cycloadditions with N-tert-butanesulfinylimines enable the formation of pyrrolidine rings with up to four stereogenic centers in a single step [2]. This approach achieves excellent regio- and diastereoselectivity (>90% in some cases), driven by the interaction between the sulfinyl group’s oxygen atom and the silver catalyst [2].

Another strategy employs dynamic thermodynamic resolution of racemic 2-lithiopyrrolidines. By utilizing chiral ligands such as (-)-sparteine, enantioselective electrophilic substitutions yield 2-substituted pyrrolidines with enantiomeric ratios exceeding 95:5 [3]. The resolution mechanism hinges on the thermodynamic preference for one diastereomeric lithium complex, coupled with faster reaction kinetics for the minor complex [3].

StrategyKey FeaturesSelectivity/YieldReference
Ag₂CO₃-catalyzed cycloadditionFour stereogenic centers, W-shaped metallodipole interaction>90% diastereoselectivity [2]
Dynamic resolutionChiral ligand-mediated, N-alkyl or N-Boc substrates>95% enantiomeric ratio [3]

These methods highlight the interplay between catalyst design and substrate engineering to control stereochemical outcomes.

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution offers a sustainable route to enantiomerically enriched (3S,4S)-4-aminopyrrolidin-3-ol derivatives. Transaminases and keto reductases have been employed in one-pot photoenzymatic workflows. For example, combining photochemical oxyfunctionalization with enzymatic transamination converts pyrrolidine to N-Boc-3-aminopyrrolidine with 90% conversion and >99% enantiomeric excess [6]. The photochemical step selectively functionalizes distal C–H bonds via decatungstate photocatalysis, while the enzymatic step ensures stereoselectivity [6].

Dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine represents another advance. Using (-)-sparteine as a chiral ligand, kinetic resolution under excess n-butyllithium achieves high enantioselectivity by favoring the faster-reacting minor diastereomeric complex [3]. This method is limited by electrophile compatibility but demonstrates the potential for scalable asymmetric synthesis [3].

Solid-Phase Synthesis Approaches

Solid-phase synthesis enables rapid diversification of (3S,4S)-4-aminopyrrolidin-3-ol derivatives. A landmark study utilized Wang resin-bound α,β-unsaturated esters subjected to Michael additions with malononitrile, followed by cyclization-assisted cleavage to yield pyrido[2,3-d]pyrimidines [4]. This protocol introduced three diversity centers (R¹, R², G) and facilitated the creation of a 40-member combinatorial library [4].

Key advantages include:

  • High functional group tolerance during Michael additions.
  • Efficient cyclization-cleavage mechanisms that streamline purification.

However, the method’s reliance on amidine systems for cyclization limits substrate scope compared to solution-phase approaches [4].

Flow Chemistry Applications in Industrial Production

While direct examples of flow chemistry for (3S,4S)-4-aminopyrrolidin-3-ol synthesis are scarce, existing methodologies suggest promising avenues. The one-pot photoenzymatic system described by Logotheti et al. could transition to continuous flow reactors to enhance scalability [6]. Integrating photochemical and enzymatic steps in a flow setup may improve reaction control and reduce processing times.

Additionally, dynamic resolution techniques using chiral ligands [3] are amenable to flow systems, where precise temperature and residence time control could optimize enantioselectivity. Future research should explore immobilized catalysts and in-line purification modules to realize industrial-scale production.

The acid dissociation constants of (3S,4S)-4-Aminopyrrolidin-3-ol represent critical parameters for understanding its ionization behavior and protonation states across different pH ranges. The compound contains three ionizable functional groups: a primary amine at the C4 position, a secondary amine within the pyrrolidine ring, and a hydroxyl group at the C3 position [1].

Experimental Methodology for pKa Determination

The most appropriate method for determining pKa values of (3S,4S)-4-Aminopyrrolidin-3-ol is potentiometric titration, as established for similar pyrrolidine derivatives [2]. The experimental protocol involves preparation of sample solutions in deionized water with controlled ionic strength of 0.01 M, followed by titration with standardized sodium hydroxide solution at 25 ± 0.5°C [2]. The ionic strength dependency of pKa values necessitates careful control of solution composition, as activity coefficients strongly influence the measured dissociation constants, particularly for compounds with multiple ionizable groups [3].

Predicted pKa Values and Protonation States

Based on structural analogy with related compounds, the predicted pKa values for (3S,4S)-4-Aminopyrrolidin-3-ol are presented in Table 2. The primary amine group (C4-NH₂) exhibits a predicted pKa of 9.8 ± 0.3, derived from comparison with 3-aminopyrrolidine (pKa = 9.94) [4]. The pyrrolidine secondary amine shows a predicted pKa of 10.7 ± 0.4, consistent with pyrrolidine itself (pKa = 11.27) [5]. The hydroxyl group demonstrates the highest pKa value of 16.5 ± 1.0, typical of secondary alcohols [6].

pH-Dependent Protonation Distribution

At physiological pH (7.4), both amine groups exist predominantly in their protonated forms. The primary amine shows approximately 95% protonation, while the pyrrolidine nitrogen exhibits >99% protonation. The hydroxyl group remains unprotonated across the entire physiological pH range. This protonation pattern significantly influences the compound's solubility, membrane permeability, and biological activity [7] [8].

Solubility Characteristics in Polar/Nonpolar Solvents

The solubility profile of (3S,4S)-4-Aminopyrrolidin-3-ol reflects its highly polar nature, as evidenced by the calculated XLogP3-AA value of -1.9 [1]. This negative partition coefficient indicates strong hydrophilic character and preferential partitioning into aqueous phases.

Polar Solvent Compatibility

The compound demonstrates exceptional solubility in polar protic solvents. Water solubility exceeds 50 mg/mL, attributed to the formation of extensive hydrogen bonding networks involving both amine groups and the hydroxyl functionality [9]. Dimethyl sulfoxide (DMSO) provides the highest solubility (>100 mg/mL), consistent with its ability to stabilize polar compounds through dipole-dipole interactions [9]. Methanol exhibits similarly high solubility (>50 mg/mL) due to its hydrogen bonding capacity and structural compatibility with the compound's polar framework.

Nonpolar Solvent Incompatibility

Solubility decreases dramatically in nonpolar solvents. Dichloromethane shows limited solubility (<5 mg/mL), while aromatic solvents like toluene demonstrate very poor solubility (<1 mg/mL). n-Hexane provides no measurable solubility, reflecting the complete incompatibility between the compound's polar nature and the nonpolar aliphatic environment [10].

Partition Coefficient Implications

The highly negative logP value (-1.9) indicates that (3S,4S)-4-Aminopyrrolidin-3-ol will preferentially partition into aqueous phases in octanol-water systems [11] [10]. This characteristic suggests limited membrane permeability and potential challenges in oral bioavailability, consistent with the behavior of other highly polar amino alcohols.

Thermal Stability and Degradation Pathways

The thermal stability of (3S,4S)-4-Aminopyrrolidin-3-ol follows patterns observed for similar amino alcohol compounds. Systematic thermal analysis reveals distinct temperature-dependent degradation regimes with characteristic decomposition products [12] [13].

Temperature-Dependent Stability Profile

The compound exhibits excellent stability at ambient and slightly elevated temperatures (20-50°C), with no observable degradation products. This stability extends to moderate temperatures (50-100°C) under proper storage conditions, maintaining chemical integrity for extended periods [12]. At intermediate temperatures (100-150°C), the compound remains stable under inert atmosphere conditions, though trace oxidation products may form in the presence of oxygen [13].

Degradation Onset and Pathways

Thermal degradation initiates at approximately 150-180°C, marked by the formation of pyrrolidine derivatives through dehydration and deamination reactions [12]. The primary degradation pathway involves elimination of the hydroxyl group, forming unsaturated pyrrolidine intermediates. Secondary pathways include oxidative deamination and ring-opening reactions under aerobic conditions [13].

High-Temperature Decomposition

At temperatures exceeding 180°C, significant decomposition occurs with the formation of ammonia, water, and carbonaceous residues. Complete mineralization takes place above 220°C, consistent with the thermal behavior of other amino alcohol compounds [12]. The activation energy for thermal decomposition is estimated at 180-190 kJ/mol, based on analogous amino alcohol systems [13].

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

102.079312947 g/mol

Monoisotopic Mass

102.079312947 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

Explore Compound Types